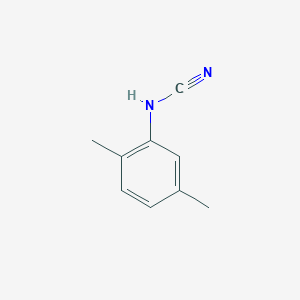

Cyanamide, (2,5-dimethylphenyl)-

Description

Cyanamide, (2,5-dimethylphenyl)-, is an organic compound featuring a cyanamide group (-NH-C≡N) attached to a 2,5-dimethylphenyl aromatic ring. This structure confers unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research.

Properties

CAS No. |

10533-09-2 |

|---|---|

Molecular Formula |

C9H10N2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

(2,5-dimethylphenyl)cyanamide |

InChI |

InChI=1S/C9H10N2/c1-7-3-4-8(2)9(5-7)11-6-10/h3-5,11H,1-2H3 |

InChI Key |

WUNUYNRRKONUTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cyanamide, (2,5-dimethylphenyl)-, typically involves the reaction of 2,5-dimethylphenylamine with cyanogen bromide (BrCN) under controlled conditionsThe reaction is carried out in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the formation of the cyanamide group .

Another method involves the use of transition-metal-free N-arylation of cyanamides by diaryliodonium triflates in aqueous media. This method is operationally simple and compatible with mild reaction conditions, making it a preferred choice for synthesizing disubstituted cyanamides .

Industrial Production Methods

Industrial production of cyanamide, (2,5-dimethylphenyl)-, often employs continuous-flow processes for the on-demand generation of cyanogen bromide, which is then used for the cyanation of 2,5-dimethylphenylamine. This method ensures high yields and safety by minimizing the handling of hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

Cyanamide, (2,5-dimethylphenyl)-, undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

Reduction: Reduction reactions can convert the cyanamide group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitriles and amides.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted cyanamides.

Scientific Research Applications

Cyanamide, (2,5-dimethylphenyl)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyanamide, (2,5-dimethylphenyl)-, involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It is known to inhibit enzymes such as cathepsin K and carbonic anhydrase 2, which play crucial roles in biological processes .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges : The synthesis of Cyanamide, (2,5-dimethylphenyl)-, may require regioselective strategies to avoid isomer formation, as seen in the 2,6-dimethylphenyl analog .

- Biological Optimization : Compounds with 2,5-dimethylphenyl groups exhibit enhanced activity in photosynthesis inhibition due to optimal lipophilicity and electronic effects. This positions Cyanamide, (2,5-dimethylphenyl)-, as a candidate for herbicide development .

- Regulatory Considerations : Derivatives like spirotetramat highlight the need for residue monitoring in food crops, suggesting similar regulations might apply to cyanamide-based agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.